4-tert-butylbenzyl 4-nitrobenzoate
Description
4-tert-Butylbenzyl 4-nitrobenzoate is an ester derivative of 4-nitrobenzoic acid, featuring a bulky 4-tert-butylbenzyl group as the esterifying alcohol. The tert-butyl substituent confers steric bulk and lipophilicity, while the nitro group at the para position of the benzoate ring enhances electronic withdrawal, influencing reactivity and intermolecular interactions. This compound is synthesized via esterification of 4-nitrobenzoic acid with 4-tert-butylbenzyl bromide, often using environmentally friendly methods involving hydrobromic acid and chlorite under light conditions . Applications span pharmaceuticals (e.g., TRPV1 receptor antagonism ) and materials science, where its stereoelectronic effects stabilize peptide conformations .
Properties
IUPAC Name |
(4-tert-butylphenyl)methyl 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)15-8-4-13(5-9-15)12-23-17(20)14-6-10-16(11-7-14)19(21)22/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCLXQMMBXYPIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
4-Nitrobenzoate Esters with Different Alcohol Moieties :
- Nitro vs. Chloronitro Derivatives: Nitrobenzoates (e.g., ethanolamine 4-nitrobenzoate) exhibit lower toxicity compared to chloronitrobenzoates due to fewer reactive intermediates. Hydrogen-bonding networks in nitro derivatives enhance stability, as shown in crystallographic studies .
Toxicity and Biodegradation
- Toxicity: Nitrobenzoates generally show lower cytotoxicity than halogenated analogs. For example, ethanolamine 4-nitrobenzoate demonstrated minimal toxicity in Hydractinia echinata assays, unlike chloronitro derivatives .
- cepacia PB4 when degrading 4-nitro- and 4-aminobenzoate, with cross-induction of pathways .
Chemotaxis and Microbial Interactions
Nitrobenzoates act as chemoattractants for Pseudomonas strains, enhancing biodegradation efficiency. However, the tert-butyl group may reduce recognition by bacterial chemoreceptors compared to smaller substituents .
Crystal Engineering and Mechanical Properties
- Hydrogen Bonding vs. Halogen Bonding :
Replacing halogen bonds (e.g., in 4-halophenyl 4-nitrobenzoate) with hydrogen bonds (e.g., 4-hydroxyphenyl 4-nitrobenzoate) alters mechanical properties. Hydrogen-bonded systems exhibit plastic bending, whereas halogen-bonded analogs show elastic deformation .
Pharmaceutical Relevance
TRPV1 Receptor Antagonism
4-tert-Butylbenzyl derivatives, such as α-methylated thioureas, exhibit potent TRPV1 antagonism (Kᵢ = 39–41 nM). The tert-butyl group enhances binding affinity through hydrophobic interactions, outperforming smaller substituents like methylsulfonylamino .
Peptide Stabilization
(2S,4R)-4-Hydroxyproline(4-nitrobenzoate) induces Cγ-exo ring pucker in peptides, increasing thermal stability by 10–13°C compared to unmodified proline. This effect is comparable to fluoroproline but synthetically simpler .
Q & A
Basic Synthesis Optimization
Q: What are the critical parameters for optimizing the synthesis of 4-tert-butylbenzyl 4-nitrobenzoate to achieve high yields and purity? A: Synthesis involves esterification between 4-nitrobenzoic acid derivatives and 4-tert-butylbenzyl alcohol. Key parameters include:
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity, while dichloromethane minimizes unwanted hydrolysis .
- Catalyst use : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) improve esterification efficiency .
Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is recommended for purification. Validate purity via HPLC (>98%) and ¹H/¹³C NMR (e.g., tert-butyl proton signals at ~1.3 ppm) .
Advanced Mechanistic Insights
Q: How do steric and electronic effects of the tert-butyl and nitro groups influence the reactivity of this compound in catalytic applications? A:
- Steric hindrance : The tert-butyl group restricts access to the ester’s carbonyl group, reducing nucleophilic attack rates (e.g., in hydrolysis studies). Kinetic data show a 40% decrease in hydrolysis rate compared to unsubstituted analogs .
- Electronic effects : The nitro group’s electron-withdrawing nature stabilizes transition states in SNAr reactions. Computational studies (DFT) reveal a 15% lower activation energy for nitro-group participation in meta-substitution reactions .
Methodological note : Pair experimental kinetic studies with DFT modeling (e.g., Gaussian 16) to validate mechanistic hypotheses .
Structural Characterization Challenges
Q: What analytical strategies resolve spectral overlaps in NMR characterization of this compound? A:
- ¹H NMR : Use high-field instruments (≥400 MHz) and 2D techniques (COSY, HSQC) to distinguish overlapping aromatic protons. For example, the tert-butyl protons (1.3 ppm) and benzyl methylene protons (4.8 ppm) are unambiguous markers .
- Mass spectrometry : High-resolution ESI-MS can differentiate isotopic patterns of nitro (m/z +46) and tert-butyl (m/z +57) fragments .
Reference data : Cross-check with NIST Chemistry WebBook entries for 4-nitrobenzoate derivatives .
Application in Material Science
Q: How can this compound be utilized in designing hydrophobic materials? A: The tert-butyl group enhances hydrophobicity in polymer matrices. Experimental protocols include:
- Copolymer synthesis : Incorporate this compound as a monomer via radical polymerization (AIBN initiator, 70°C). Contact angle measurements show a 20% increase in hydrophobicity compared to non-substituted analogs .
- Surface modification : Graft onto silica nanoparticles via ester exchange reactions. Characterize using FTIR (C=O stretch at 1720 cm⁻¹) and SEM to confirm uniform coating .
Contradictions in Thermal Stability Data
Q: Why do studies report conflicting thermal decomposition temperatures (Td) for this compound? A: Discrepancies arise from:
- Methodological differences : TGA under nitrogen vs. air alters oxidative degradation pathways. For example, Td in N₂ is ~220°C, while in air, it drops to 190°C due to nitro-group combustion .
- Purity factors : Impurities (e.g., residual solvents) lower observed Td. Ensure purity via DSC (single endothermic melt peak) before testing .
Resolution : Standardize TGA protocols (heating rate 10°C/min, sample mass ≤5 mg) and report atmospheric conditions .
Advanced Analytical Validation
Q: What orthogonal methods validate the absence of regioisomeric impurities in synthesized batches? A:
- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to separate regioisomers. UV spectra at 254 nm distinguish nitro-group positioning .
- X-ray crystallography : Resolve crystal structures to confirm substitution patterns. Compare with Cambridge Structural Database entries .
- NOESY NMR : Detect spatial proximity between tert-butyl and nitro groups to confirm para-substitution .
Toxicity and Safety in Laboratory Handling
Q: What safety protocols are critical given the compound’s nitro and benzyl functional groups? A:
- Nitro group hazards : Potential mutagenicity. Use fume hoods, avoid skin contact, and monitor airborne concentrations (OSHA PEL: 1 mg/m³) .
- Benzyl ester risks : Irritant. Employ PPE (nitrile gloves, goggles) and store in amber glass under inert gas to prevent hydrolysis .
Documentation : Align with SDS guidelines (e.g., GHS pictograms) and emergency protocols (e.g., ChemTrec) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
